![molecular formula C15H9Br3Cl2N2O2 B3856273 N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856273.png)
N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide
Vue d'ensemble
Description
N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide, also known as DBTA, is a synthetic compound that has gained significant attention in the field of scientific research. DBTA is a potent inhibitor of human neutrophil elastase, which has been implicated in numerous inflammatory diseases.
Mécanisme D'action
The mechanism of action of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide involves the inhibition of human neutrophil elastase, which is a protease that is released by neutrophils during inflammation. Human neutrophil elastase has been implicated in the pathogenesis of various inflammatory diseases, as it can degrade extracellular matrix proteins and activate pro-inflammatory cytokines. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide binds to the active site of human neutrophil elastase and prevents its enzymatic activity, thereby reducing inflammation.
Biochemical and Physiological Effects
N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to have potent anti-inflammatory effects in vitro and in vivo. In animal models of inflammation, N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to reduce neutrophil infiltration, cytokine production, and tissue damage. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has also been shown to reduce mucus production and airway hyperresponsiveness in animal models of asthma and COPD. In addition, N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is its specificity for human neutrophil elastase, which makes it an attractive candidate for therapeutic development. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has also been shown to have low toxicity in animal models, which is a favorable characteristic for drug development. However, one limitation of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide. One area of research is the development of more potent and selective inhibitors of human neutrophil elastase. Another area of research is the investigation of the potential use of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide and to determine its potential use in cancer therapy.
Applications De Recherche Scientifique
N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to inhibit human neutrophil elastase, an enzyme that plays a critical role in the pathogenesis of these diseases. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br3Cl2N2O2/c16-9-4-10(17)15(11(18)5-9)24-7-13(23)22-21-6-8-2-1-3-12(19)14(8)20/h1-6H,7H2,(H,22,23)/b21-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOMTNJXHYPPBU-AERZKKPOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br3Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.